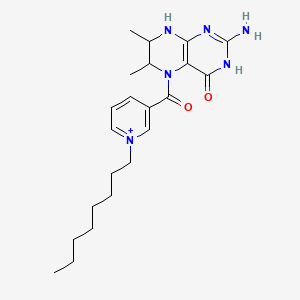
2-Amino-6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium is a complex organic compound with a unique structure that combines a pteridine ring system with a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium typically involves multi-step organic reactions. One common approach is to start with the pteridine precursor, which undergoes a series of reactions including amination, alkylation, and cyclization to form the desired pteridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .
Scientific Research Applications
3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium involves its interaction with specific molecular targets. The pteridine ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridinium moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-5,6,7,8-tetrahydro-5-oxo-4-phenyl-7,7-dimethyl-4H-benzo–pyran-3-carbonitrile
Uniqueness
What sets 3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium apart from similar compounds is its unique combination of a pteridine ring system with a pyridinium moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development[8][8].
Properties
Molecular Formula |
C22H33N6O2+ |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-amino-6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-3,6,7,8-tetrahydropteridin-4-one |
InChI |
InChI=1S/C22H32N6O2/c1-4-5-6-7-8-9-12-27-13-10-11-17(14-27)21(30)28-16(3)15(2)24-19-18(28)20(29)26-22(23)25-19/h10-11,13-16H,4-9,12H2,1-3H3,(H3-,23,24,25,26,29)/p+1 |
InChI Key |
INZXOUIJUWOAQI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C(=O)N2C(C(NC3=C2C(=O)NC(=N3)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















